Dehydroagastol
Description
Dehydroagastol (C₂₁H₂₆O₄; molecular weight 342.44 g/mol) is a diterpene quinone derivative classified as a 19(4→3)-abeo-abietane tetraenone. It features a yellow-green acicular crystalline structure with a melting point of 159–161°C and solubility in hexane, chloroform, and methanol . This compound is naturally isolated from Pogostemon cablin (syn. Mentha cablin), a plant traditionally used in herbal medicine for its anti-inflammatory and immunomodulatory properties . Its structural uniqueness lies in the abeo-abietane skeleton with hydroxyl, methoxy, and ketone functional groups, which contribute to its bioactivity (Figure 1).
Properties
CAS No. |
142182-52-3 |
|---|---|
Molecular Formula |
C21H26O4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(2S,4aS,10aS)-5,8-dihydroxy-6-methoxy-2,4a-dimethyl-1-methylidene-7-prop-1-en-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |
InChI |
InChI=1S/C21H26O4/c1-10(2)15-18(23)16-14(22)9-13-12(4)11(3)7-8-21(13,5)17(16)19(24)20(15)25-6/h11,13,23-24H,1,4,7-9H2,2-3,5-6H3/t11-,13-,21-/m0/s1 |
InChI Key |
YAYJIXJFUFMWFD-KDKPCJNHSA-N |
SMILES |
CC1CCC2(C(C1=C)CC(=O)C3=C2C(=C(C(=C3O)C(=C)C)OC)O)C |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H](C1=C)CC(=O)C3=C2C(=C(C(=C3O)C(=C)C)OC)O)C |
Canonical SMILES |
CC1CCC2(C(C1=C)CC(=O)C3=C2C(=C(C(=C3O)C(=C)C)OC)O)C |
Other CAS No. |
142182-52-3 |
Synonyms |
19(4-3)abeo-11,14-dihydroxy-12-methoxy-abieta-8,11,13,15-tetraen-7-one dehydroagastol |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Overview of this compound and Analogous Diterpene Quinones
Structural and Functional Comparisons
This compound vs. The synergy between compounds 4 and 5 suggests that methoxy and hydroxyl substitutions enhance receptor binding or stability.
This compound vs. This highlights the critical role of methoxy substituents in bioactivity.
This compound vs. Agastol (7) :
Agastol’s simplified hydroxylation pattern correlates with diminished activity, emphasizing the necessity of the 11,14-dihydroxy and 12-methoxy groups for potency .
Pharmacological Insights
- Immunomodulatory Potency: The HP-r4 mixture (1:1 ratio of compounds 4 and 5) outperforms individual compounds, indicating synergistic interactions. For example, neopterin inhibition—a marker of immune response—was most pronounced in HP-r4, followed by compound 3 (agastiquinone) and compound 2 (7-O-acetylhorminone) .
- Limitations in Data Reproducibility: Sample limitations affected reproducibility for compounds 1 (horminone) and 3 (agastiquinone), underscoring the need for further studies .
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